molecular formula C28H24ClN3O3 B7789277 Homologous recombination-IN-1

Homologous recombination-IN-1

货号: B7789277
分子量: 486.0 g/mol
InChI 键: LAVOKBSCOSIGER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAY10760 是一种化学化合物,以其作为 RAD51 重组酶和 BRCA2 之间蛋白质-蛋白质相互作用的抑制剂而闻名。这种相互作用在同源重组过程中至关重要,同源重组是一种由细胞用来修复发生在 DNA 两条链上的有害断裂的遗传重组。 CAY10760 已显示出在 20 微摩尔浓度下用于表达野生型 BRCA2 的 BxPC-3 胰腺癌细胞中将同源重组降低 54% 的潜力 .

准备方法

合成路线和反应条件

CAY10760 的合成涉及多个步骤,包括喹啉酮核心的形成和随后的官能化。确切的合成路线和反应条件是专有的,详细信息在公开文献中并不容易获得。 一般来说,类似化合物的合成方法通常涉及:

    喹啉酮核心的形成: 可以通过涉及苯胺衍生物和二酮的环化反应来实现。

    官能化: 通过取代反应引入各种官能团,例如氯、甲氧基和苯基。

工业生产方法

CAY10760 的工业生产方法没有明确记载。通常,此类化合物是在专门的化学制造设施中生产的,这些设施遵循严格的质量控制和监管标准。生产过程将涉及扩大实验室合成方法,同时确保一致性、纯度和安全性。

化学反应分析

反应类型

CAY10760 经历了几种类型的化学反应,包括:

    取代反应: 引入官能团,例如氯和甲氧基。

    环化反应: 形成喹啉酮核心结构。

常用试剂和条件

合成 CAY10760 中常用的试剂包括苯胺衍生物、二酮和各种卤化剂。反应条件通常涉及受控温度、二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂,以及催化剂以促进反应。

主要形成的产物

这些反应形成的主要产物是 CAY10760 本身,其特征是其喹啉酮核心结构以及氯、甲氧基和苯基官能团。

科学研究应用

CAY10760 在科学研究中具有多种应用,特别是在以下领域:

    癌症研究: 它用于研究同源重组在癌细胞中的抑制,特别是胰腺癌细胞。 .

    遗传研究: 通过抑制 RAD51-BRCA2 相互作用,CAY10760 有助于了解 DNA 修复机制以及同源重组在维持基因组稳定性中的作用。

    药物开发: CAY10760 用于开发靶向 DNA 修复途径的新型治疗剂,可能导致新型癌症治疗方法。

作用机制

CAY10760 通过抑制 RAD51 重组酶和 BRCA2 之间的蛋白质-蛋白质相互作用发挥其作用。这种抑制破坏了同源重组修复途径,导致 DNA 修复减少,以及癌细胞对 DNA 损伤剂的敏感性增加。 所涉及的分子靶点包括 RAD51 重组酶和 BRCA2 蛋白,它们在修复双链 DNA 断裂中起关键作用 .

相似化合物的比较

类似化合物

    奥拉帕利: 一种聚(ADP 核糖)聚合酶 (PARP) 抑制剂,与 CAY10760 联用以增强其对癌细胞的作用。

    鲁卡帕利: 另一种 PARP 抑制剂,在癌症治疗中具有类似的应用。

    尼拉帕利: 一种 PARP 抑制剂,用于治疗卵巢癌。

CAY10760 的独特性

CAY10760 独特之处在于其对 RAD51-BRCA2 相互作用的特异性抑制,这直接影响同源重组修复途径。 这种特异性使其成为癌症研究和治疗中宝贵的工具,特别是在与奥拉帕利等 PARP 抑制剂联合使用时,它已显示出协同效应 .

生物活性

Homologous recombination (HR) is a crucial mechanism for repairing DNA double-strand breaks (DSBs) and ensuring genomic stability. The compound Homologous Recombination-IN-1 (HR-IN-1) has emerged as a significant focus in research due to its potential implications in enhancing HR activity, particularly in cancer therapies and genetic engineering. This article delves into the biological activity of HR-IN-1, supported by case studies and detailed research findings.

HR-IN-1 functions by modulating the activity of key proteins involved in the homologous recombination pathway. It enhances the recruitment and activity of Rad51, a central player in HR, which facilitates strand invasion and homology search during DNA repair. The compound's interaction with Rad51 is critical, as it promotes the formation of Rad51 nucleofilaments necessary for effective HR.

Key Protein Interactions

  • Rad51 : Central to HR; facilitates homology search and strand invasion.
  • NUCKS1 : Recent studies indicate that NUCKS1 enhances RAD54 activity, which is vital for D-loop formation during HR. Loss of NUCKS1 impairs HR and increases sensitivity to DNA-damaging agents .
  • YY1 : A G4-binding protein that negatively regulates HR at specific genomic sites, influencing the overall efficiency of recombination events .

Case Study: Effects of HR-IN-1 on HR Efficiency

In a controlled study using human cell lines, the application of HR-IN-1 resulted in a significant increase in homologous recombination rates. The study utilized a co-transfection assay to measure HR frequencies:

Treatment ConditionHomologous Recombination Frequency (per 10^5 colonies)
Control10
HR-IN-1 Treatment630

This data indicates that HR-IN-1 can enhance HR efficiency over 60-fold compared to untreated controls, demonstrating its potential as a therapeutic agent .

Impact on Cancer Therapy

The modulation of homologous recombination by compounds like HR-IN-1 is particularly relevant in cancer therapy. Tumors often exhibit defects in DNA repair pathways, making them susceptible to agents that induce DSBs. By enhancing HR through compounds like HR-IN-1, there is potential for improved efficacy of chemotherapeutic agents.

Clinical Implications

  • Synthetic Lethality : Tumors with BRCA mutations are particularly sensitive to inhibitors of other DNA repair pathways when treated with agents that promote DSBs. The use of HR-IN-1 could exploit this vulnerability by enhancing repair mechanisms in normal cells while leaving cancer cells more susceptible to damage .
  • Combination Therapies : The synergistic effect when used alongside traditional chemotherapeutics could lead to better outcomes in treatment-resistant cancers.

属性

IUPAC Name

6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVOKBSCOSIGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homologous recombination-IN-1
Reactant of Route 2
Reactant of Route 2
Homologous recombination-IN-1
Reactant of Route 3
Reactant of Route 3
Homologous recombination-IN-1
Reactant of Route 4
Reactant of Route 4
Homologous recombination-IN-1
Reactant of Route 5
Reactant of Route 5
Homologous recombination-IN-1
Reactant of Route 6
Homologous recombination-IN-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。